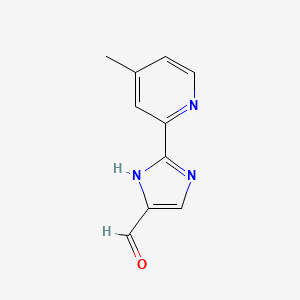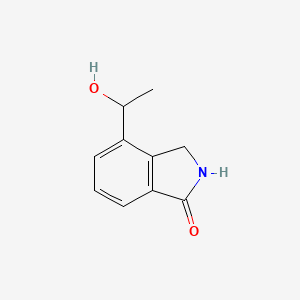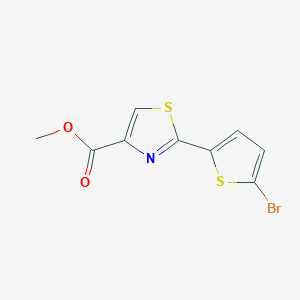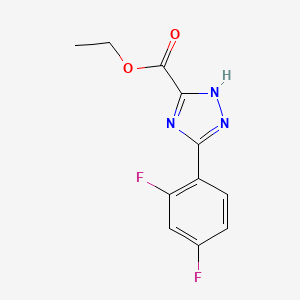
Methyl (R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a Boc-protected amino group, a fluorinated aromatic ring, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then esterified using methanol and a suitable catalyst like sulfuric acid.
Introduction of the Fluoro and Nitro Groups: The aromatic ring is functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions using reagents like fluorine gas and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Substitution of Fluorine: Various substituted aromatic compounds.
科学的研究の応用
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as those involving amino acids or aromatic compounds.
類似化合物との比較
Similar Compounds
Methyl ®-2-(Boc-amino)-3-(4-nitrophenyl)propanoate: Lacks the fluorine atom.
Methyl ®-2-(Boc-amino)-3-(3-fluorophenyl)propanoate: Lacks the nitro group.
Methyl ®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoate: Contains a chlorine atom instead of fluorine.
Uniqueness
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is unique due to the combination of its Boc-protected amino group, fluorinated aromatic ring, and nitro group
特性
分子式 |
C15H19FN2O6 |
|---|---|
分子量 |
342.32 g/mol |
IUPAC名 |
methyl 3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19FN2O6/c1-15(2,3)24-14(20)17-11(13(19)23-4)8-9-5-6-12(18(21)22)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20) |
InChIキー |
ZHQYWKSPXFLQNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)

![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)




![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)

